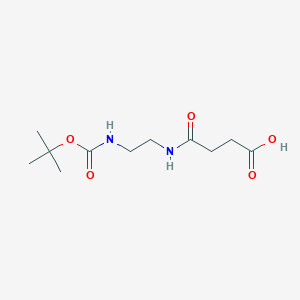

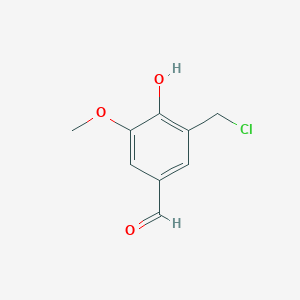

![molecular formula C8H10O2 B2754253 Tricyclo[4.1.0.02,4]heptane-5-carboxylic acid CAS No. 2378507-06-1](/img/structure/B2754253.png)

Tricyclo[4.1.0.02,4]heptane-5-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tricyclo[4.1.0.02,4]heptane-5-carboxylic acid is an organic compound . It is a derivative of tricyclo[4.1.0.0(2,7)]heptane, which has a molecular weight of 94.1543 .

Synthesis Analysis

Tricyclo[4.1.0.02,7]heptane has been shown to react with 1-(arenesulfonyl)-2-phenyldiazenes by a radical mechanism to give bicyclo[3.1.1]heptane derivatives . The addition of diazenes occurs readily without a catalyst and yields mainly arylazosulfonation products at the C1–C7 bond of tricyclo[4.1.0.02,7]heptane .Molecular Structure Analysis

The molecular structure of tricyclo[4.1.0.0(2,7)]heptane, a related compound, consists of a seven-membered ring with three carbon atoms forming a bridge . The exact structure of Tricyclo[4.1.0.02,4]heptane-5-carboxylic acid is not available in the sources I found.Chemical Reactions Analysis

Tricyclo[4.1.0.02,7]heptane has been shown to react with 1-(arenesulfonyl)-2-phenyldiazenes by a radical mechanism . The addition of diazenes occurs readily without a catalyst and yields mainly arylazosulfonation products at the C1–C7 bond of tricyclo[4.1.0.02,7]heptane . The addition products are capable of undergoing thermal prototropic isomerization .科学的研究の応用

Organocatalytic Aldol Reactions

Research has highlighted the potential of bicyclic systems derived from Tricyclo[4.1.0.02,4]heptane-5-carboxylic acid analogues, such as 7-Azabicyclo[2.2.1]heptane-2-carboxylic acid, in organocatalytic aldol reactions. These compounds have demonstrated improved selectivity and enantioselectivity over monocyclic analogues, attributed to the unique geometry of the carboxylic acid group in transition states. This suggests their significant role in facilitating stereoselective synthesis (Armstrong et al., 2009).

Synthesis of Alicyclic and Spiro Polyimides

Tricyclo[4.1.0.02,4]heptane-5-carboxylic acid derivatives have been used in the synthesis of fully alicyclic polyimides, showcasing their utility in creating materials with desirable thermal and mechanical properties. The synthesis involves polycondensation reactions with cycloaliphatic dianhydrides, resulting in polyimides that form free-standing films upon curing. This application underscores the importance of these compounds in the development of high-performance polymeric materials (Matsumoto, 2001).

Advanced Organic Synthesis Techniques

Derivatives of Tricyclo[4.1.0.02,4]heptane-5-carboxylic acid have been synthesized through innovative methods such as intramolecular reductive cyclopropanation, demonstrating their versatility in constructing complex molecular architectures. These methodologies facilitate the synthesis of enantiomerically pure compounds, highlighting the potential of these bicyclic skeletons in synthesizing bioactive compounds and novel materials (Gensini et al., 2002).

特性

IUPAC Name |

tricyclo[4.1.0.02,4]heptane-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2/c9-8(10)7-5-1-3(5)4-2-6(4)7/h3-7H,1-2H2,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIPVWAVONZUJBK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C1C(C3C2C3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tricyclo[4.1.0.02,4]heptane-5-carboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

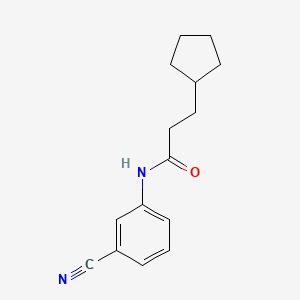

![1-benzyl-7-methyloctahydropyrido[4,3-e][1,4]oxazepin-2(3H)-one](/img/structure/B2754172.png)

![6,7-dimethoxy-4-{[2-(4-methylphenyl)ethyl]amino}quinazoline-2(1H)-thione](/img/no-structure.png)

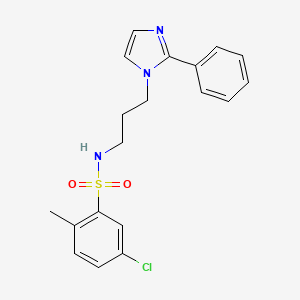

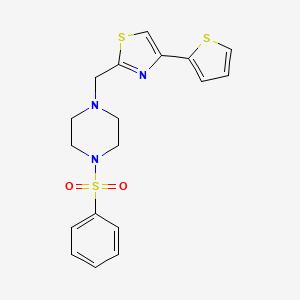

![N-benzo[e][1,3]benzothiazol-2-yl-4-[butyl(methyl)sulfamoyl]benzamide](/img/structure/B2754183.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-ethoxy-5-methylbenzenesulfonamide](/img/structure/B2754184.png)

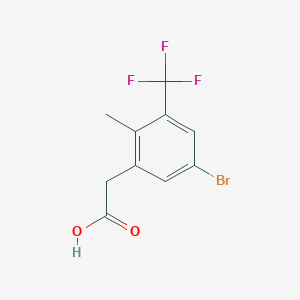

![2-[(3,4,4-Trifluoro-3-butenyl)sulfanyl]benzenecarboxylic acid](/img/structure/B2754190.png)

![2-Phenoxy-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]propan-1-one](/img/structure/B2754192.png)

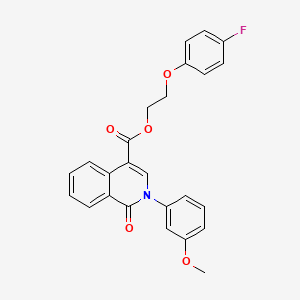

![5-(hydroxymethyl)-N-(4-methoxyphenyl)-8-methyl-2-oxopyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2754193.png)